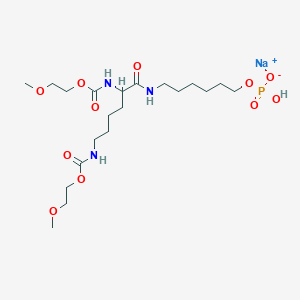
Montirelin tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Montirelin tetrahydrate is a synthetic analog of thyrotropin-releasing hormone (TRH). It is known for its potent and long-lasting effects compared to TRH. This compound has shown beneficial effects in various animal models, including those for concussion-induced unconsciousness, cerebral ischemia, memory disruption, spontaneous convulsions, narcolepsy, and spinal trauma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Montirelin tetrahydrate is synthesized through a series of chemical reactions involving the coupling of specific amino acids. The synthetic route typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Montirelin tetrahydrate undergoes various chemical reactions, including:
Oxidation: Montirelin can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert montirelin to its corresponding thiol derivatives.
Substitution: Montirelin can undergo substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Montirelin tetrahydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating cognitive dysfunction, seizures, and sleep disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
Montirelin tetrahydrate exerts its effects by binding to thyrotropin-releasing hormone receptors (TRHR) in the brain. This binding stimulates the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and reduced symptoms of neurological disorders. The compound also exhibits cytoprotective effects, protecting neurons from damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Taltirelin: Another TRH analog with similar effects but different pharmacokinetic properties.
Thyrotropin-Releasing Hormone (TRH): The natural hormone with a shorter duration of action compared to montirelin.
Protirelin: A synthetic TRH analog used in diagnostic tests.
Uniqueness of Montirelin Tetrahydrate
This compound is unique due to its enhanced stability and longer duration of action compared to other TRH analogs. It has shown greater efficacy in animal models of neurological disorders, making it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H32N6O8S |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide;tetrahydrate |
InChI |
InChI=1S/C17H24N6O4S.4H2O/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24;;;;/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25);4*1H2/t9-,11+,12+,13+;;;;/m1..../s1 |
InChI-Schlüssel |
LYTHVCBIYIODIA-UVZXXTSMSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O.O.O.O |
Kanonische SMILES |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]methanesulfonamide](/img/structure/B10837120.png)
![5-cyclopropyl-N-cyclopropylsulfonyl-4-[(3R)-1-[2-(3,5-dichlorophenyl)propan-2-yl]piperidin-3-yl]oxy-2-fluorobenzamide](/img/structure/B10837128.png)
![N-[(2S)-3-[2-ethyl-6-methyl-4-[5-(2-methyl-6-pentan-3-ylpyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-2-hydroxypropyl]-2-hydroxyacetamide](/img/structure/B10837136.png)
![(5S') inverted question markN-{[5-(Ethylsulfonyl)pyridine-2-yl]methyl}-5'-methyl-1-{(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}-4',5'-dihydrospiro[piperidine-4,7'thieno[2,3-C]pyran]-2'-carboxamide](/img/structure/B10837143.png)
![(3R,4S)-4-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-amine](/img/structure/B10837144.png)
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-[4-[2-[5-[2-(3-hydroxypropyl)tetrazol-5-yl]pyridin-3-yl]ethynyl]phenyl]urea](/img/structure/B10837155.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B10837162.png)
![1-[3-fluoro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]ethanamine](/img/structure/B10837167.png)
![N-[(3R,4S)-4-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B10837171.png)
![N-[3-({5-[2-(3-hydroxypropyl)-2H-tetrazol-5-yl]pyridin-3-yl}ethynyl)phenyl]-3-methyl-2-furamide](/img/structure/B10837173.png)
![2-(2-Chlorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g][3,1]benzoxazin-4-one](/img/structure/B10837177.png)
![3-(6-cyanopyridin-3-yl)-N-cyclopropylimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B10837182.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B10837194.png)
